1-Chloro-1-fluoro-2,2,3,3-tetramethylcyclopropane
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Overview
Description
1-Chloro-1-fluoro-2,2,3,3-tetramethylcyclopropane is an organofluorine compound characterized by a cyclopropane ring substituted with chlorine and fluorine atoms, along with four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-1-fluoro-2,2,3,3-tetramethylcyclopropane typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of 1,1,2,2-tetramethylcyclopropane with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the halogenation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions is crucial to achieve high efficiency and selectivity in the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-fluoro-2,2,3,3-tetramethylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding cyclopropane derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropane derivatives with reduced halogen content.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Reactions: Formation of hydroxyl or amino-substituted cyclopropane derivatives.
Oxidation Reactions: Formation of cyclopropane carboxylic acids or ketones.
Reduction Reactions: Formation of partially or fully dehalogenated cyclopropane derivatives.
Scientific Research Applications
1-Chloro-1-fluoro-2,2,3,3-tetramethylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-chloro-1-fluoro-2,2,3,3-tetramethylcyclopropane involves its interaction with molecular targets through its halogen and methyl groups. The compound can form covalent bonds or engage in non-covalent interactions with target molecules, influencing their structure and function. The specific pathways involved depend on the nature of the target molecules and the context of the interaction.
Comparison with Similar Compounds
- 1-Chloro-1-fluoro-2,2,3-trimethylcyclopropane
- 1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene
- 1-Chloro-3-fluoro-2-methoxybenzene
Comparison: 1-Chloro-1-fluoro-2,2,3,3-tetramethylcyclopropane is unique due to its specific substitution pattern on the cyclopropane ring. Compared to similar compounds, it offers distinct reactivity and stability, making it suitable for specific applications in synthesis and research. The presence of both chlorine and fluorine atoms, along with multiple methyl groups, provides a unique combination of electronic and steric effects that influence its chemical behavior.
Properties
CAS No. |
1727-63-5 |
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Molecular Formula |
C7H12ClF |
Molecular Weight |
150.62 g/mol |
IUPAC Name |
1-chloro-1-fluoro-2,2,3,3-tetramethylcyclopropane |
InChI |
InChI=1S/C7H12ClF/c1-5(2)6(3,4)7(5,8)9/h1-4H3 |
InChI Key |
KBLZEAHRFJFCTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(F)Cl)(C)C)C |
Origin of Product |
United States |
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